molecular formula C14H12O3 B581888 2-Hydroxy-4-Methoxybenzophenone--d6 CAS No. 1219798-54-5

2-Hydroxy-4-Methoxybenzophenone--d6

Cat. No.: B581888
CAS No.: 1219798-54-5
M. Wt: 233.278
InChI Key: DXGLGDHPHMLXJC-VIQYUKPQSA-N
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Description

2-Hydroxy-4-Methoxybenzophenone–d6, also known as Oxybenzone-d6, is a deuterated form of 2-Hydroxy-4-Methoxybenzophenone. This compound is widely used as a UV filter in sunscreen products to protect the skin from harmful ultraviolet radiation. The deuterated version is often used in scientific research for tracing and analytical purposes due to its unique isotopic properties .

Scientific Research Applications

2-Hydroxy-4-Methoxybenzophenone–d6 has several scientific research applications:

    Chemistry: Used as a standard in analytical chemistry for tracing and quantification due to its deuterated nature.

    Biology: Employed in studies to understand the metabolic pathways and bioaccumulation of UV filters in biological systems.

    Medicine: Investigated for its potential effects on human health, particularly in relation to its use in sunscreen products.

    Industry: Utilized in the development of UV-protective coatings and materials

Mechanism of Action

2-Hydroxy-4-Methoxybenzophenone, or Oxybenzone, absorbs UV-A ultraviolet rays, preventing them from reaching the skin . It is commonly employed as a broad-band UV-filter in sunscreen cosmetic products .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-Methoxybenzophenone–d6 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as an analytical reagent for the gravimetric determination of copper (II) ions . Additionally, it acts as a polymeric ligand in the synthesis of metal/ligand polychelates, which are metal-polymer complexes . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

The effects of 2-Hydroxy-4-Methoxybenzophenone–d6 on various types of cells and cellular processes are profound. It influences cell function by acting as a broad-band UV-filter, thereby protecting cells from UV-induced damage . This protection extends to preventing alterations in cell signaling pathways, gene expression, and cellular metabolism caused by UV exposure. The compound’s ability to shield cells from UV radiation underscores its importance in maintaining cellular integrity.

Molecular Mechanism

At the molecular level, 2-Hydroxy-4-Methoxybenzophenone–d6 exerts its effects through specific binding interactions with biomolecules. It functions as a UV-filter by absorbing UV radiation and preventing it from penetrating the skin . This absorption process involves the compound’s interaction with UV photons, which leads to the dissipation of energy as heat. Additionally, the compound’s role as an analytical reagent and polymeric ligand involves enzyme inhibition or activation, further influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-4-Methoxybenzophenone–d6 change over time. The compound is known for its stability and resistance to degradation under normal conditions . Long-term studies have shown that it maintains its protective effects on cellular function, even after prolonged exposure to UV radiation. This stability makes it a reliable compound for extended biochemical research.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-4-Methoxybenzophenone–d6 vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively protects against UV-induced damage without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

2-Hydroxy-4-Methoxybenzophenone–d6 is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The compound’s metabolic pathways include its conversion into various metabolites, which are then excreted through urine and feces. These interactions with metabolic enzymes highlight the compound’s role in maintaining metabolic flux and regulating metabolite levels.

Transport and Distribution

Within cells and tissues, 2-Hydroxy-4-Methoxybenzophenone–d6 is transported and distributed through specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target tissues. The compound’s distribution is crucial for its effectiveness as a UV-filter and its role in biochemical reactions.

Subcellular Localization

The subcellular localization of 2-Hydroxy-4-Methoxybenzophenone–d6 is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its protective effects precisely where needed, enhancing its efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-Methoxybenzophenone typically involves the condensation of benzoyl chloride with resorcinol, followed by methylation. The reaction is catalyzed by aluminum chloride in the presence of a solvent like chlorobenzene. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 2-Hydroxy-4-Methoxybenzophenone involves similar synthetic routes but on a larger scale. The process includes the methylation of resorcinol using dimethyl sulfate in the presence of sodium hydroxide, followed by the reaction with benzoyl chloride. The final product is obtained through filtration, recrystallization, and purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-Methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, quinones, and hydroxybenzophenone derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-Methoxybenzophenone:

    2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid: A sulfonated derivative used in water-soluble sunscreen formulations.

    2-Hydroxy-4-Methoxybenzophenone-3-Carboxylic Acid: Another derivative with enhanced water solubility

Uniqueness

The uniqueness of 2-Hydroxy-4-Methoxybenzophenone–d6 lies in its deuterated nature, which makes it particularly useful in analytical and tracing studies. The presence of deuterium atoms allows for more precise tracking and quantification in various scientific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-4-Methoxybenzophenone-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-hydroxybenzophenone", "deuterium oxide", "thionyl chloride", "sodium deuteroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.", "4-methoxybenzoyl chloride is then reacted with 2-hydroxybenzophenone in the presence of triethylamine and dimethylformamide to yield 2-hydroxy-4-methoxybenzophenone.", "The next step involves the deuteration of 2-hydroxy-4-methoxybenzophenone using deuterium oxide and sodium deuteroxide.", "The final step involves the reduction of the deuterated intermediate with sodium borohydride in ethanol to yield 2-Hydroxy-4-Methoxybenzophenone-d6." ] }

CAS No.

1219798-54-5

Molecular Formula

C14H12O3

Molecular Weight

233.278

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D

InChI Key

DXGLGDHPHMLXJC-VIQYUKPQSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Synonyms

2-Hydroxy-4-Methoxybenzophenone--d6

Origin of Product

United States

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